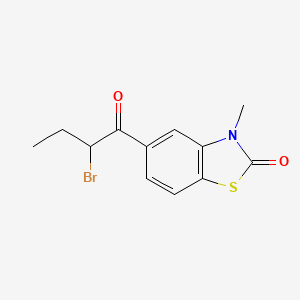
5-(2-Bromobutanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one
Cat. No. B8666101
Key on ui cas rn:
94662-20-1
M. Wt: 314.20 g/mol
InChI Key: CDMLPKOOANRTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04621084
Procedure details


A mixture of aluminum chloride (120 g) and 2-bromobutyryl bromide (48 g) in carbon disulfide (120 ml) was stirred for 30 minutes at ambient temperature. To the resultant mixture was added 3-methyl-2-benzothiazolinone (23 g) and the mixture was stirred for an hour at ambient temperature. The solvent was removed by evaporation at 60°-70° C. and stirred for an hour under the same condition. The reaction mixture was poured into ice-water (360 g) and extracted with chloroform (100 ml×2). The extract was washed with water and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was subjected to column chromatography on silica gel (300 g) by eluting with benzene. The fractions containing the desired compound were combined and the solvent was removed by distillation to give 5-(2-bromobutyryl)-3-methyl-2-benzothiazolinone (27.18 g).



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][CH:6]([CH2:10][CH3:11])[C:7](Br)=[O:8].[CH3:12][N:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[S:15][C:14]1=[O:22]>C(=S)=S>[Br:5][CH:6]([CH2:10][CH3:11])[C:7]([C:19]1[CH:20]=[CH:21][C:16]2[S:15][C:14](=[O:22])[N:13]([CH3:12])[C:17]=2[CH:18]=1)=[O:8] |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)Br)CC
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(SC2=C1C=CC=C2)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 30 minutes at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for an hour at ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation at 60°-70° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an hour under the same condition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into ice-water (360 g)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (100 ml×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
by eluting with benzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the desired compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by distillation
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)C=1C=CC2=C(N(C(S2)=O)C)C1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.18 g | |
| YIELD: CALCULATEDPERCENTYIELD | 62.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
